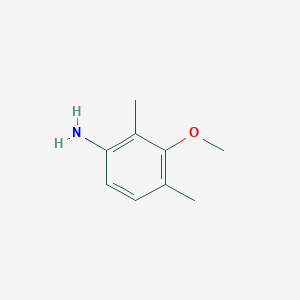

3-Methoxy-2,4-dimethylaniline

Description

Significance and Role as a Chemical Entity

The importance of 3-Methoxy-2,4-dimethylaniline in chemical research stems from its identity as a polysubstituted aniline (B41778). The interplay of the electron-donating methoxy (B1213986) and methyl groups with the amino group on the aromatic ring creates a molecule with distinct reactivity, making it a versatile tool for chemists.

Role as a Synthetic Building Block and Reference Compound

This compound serves as a crucial intermediate and building block in the synthesis of more complex molecules. Aromatic amines are foundational to the production of a wide array of organic compounds, and the specific substitution pattern of this compound allows for the creation of targeted molecular architectures. For instance, related methoxy-dimethylaniline derivatives are recognized as valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of multiple functional groups provides handles for a variety of chemical transformations.

While specific documentation of this compound as a formal "reference compound" is not prevalent, substituted anilines are often used as reference materials in analytical chemistry for the development and validation of analytical methods, such as chromatography and spectroscopy. mdpi.com

Relevance in Advanced Organic Synthesis

The utility of substituted anilines like this compound is evident in various areas of advanced organic synthesis. For example, substituted anilines are key components in the synthesis of poly(triarylamine)s, which are materials with applications in electronics. rsc.org The synthesis of such polymers often involves palladium-catalyzed polyamination reactions where the aniline derivative is a key monomer. rsc.org

Furthermore, the general class of methoxy-substituted anilines is employed in the synthesis of a variety of complex organic molecules. chemicalbook.commdpi.com The synthesis of 3,4-dimethylaniline, a closely related compound, involves multiple established synthetic routes, highlighting the importance of dimethylanilines as precursors. orgsyn.org The reactivity of the amino group, coupled with the directing effects of the methoxy and methyl substituents, allows for its participation in a range of reactions, including electrophilic aromatic substitution and carbon-nitrogen bond-forming reactions, which are fundamental to modern organic synthesis.

Applications in Proteomics Research

While direct applications of this compound in proteomics are not extensively documented in the available literature, the chemical properties of substituted anilines suggest potential roles in this field. Proteomics, the large-scale study of proteins, often relies on chemical tools for protein labeling, identification, and quantification. nih.govresearchgate.net

One area of relevance is in mass spectrometry, a core technique in proteomics. The gas-phase reactions of protonated aniline derivatives with reagents like 2-methoxypropene (B42093) have been studied to understand their behavior in a mass spectrometer. purdue.edu Such studies are crucial for developing new analytical methods. Additionally, techniques like stable isotope dimethyl labeling are widely used for quantitative proteomics, where primary amines on proteins and peptides are chemically modified. nih.govroyalsocietypublishing.org Although not a direct application of this compound itself, this demonstrates the principle of using amine-reactive chemistry in proteomics. The unique mass and fragmentation pattern of a derivatizing agent containing the this compound moiety could potentially be used for specialized mass spectrometry-based assays.

Broader Context as a Substituted Aromatic Amine

This compound belongs to the broad class of substituted aromatic amines. The chemical and physical properties of these compounds are heavily influenced by the nature and position of the substituents on the aromatic ring. The electronic effects of these substituents can be quantified and predicted using principles like the Hammett equation, which provides a framework for understanding reactivity in and equilibrium constants for reactions involving substituted benzene (B151609) derivatives.

The microbial transformation of substituted anilines has also been a subject of research, with studies showing that the rate of transformation is dependent on the substituents. nih.gov Furthermore, substituted anilines are foundational in the synthesis of dyes and pigments. mdpi.com The specific substitution pattern on this compound, with its combination of methoxy and methyl groups, places it within this larger family of compounds that have had a profound impact on chemistry and industry. The study of such molecules contributes to a deeper understanding of structure-activity relationships and the principles of organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-2,4-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-6-4-5-8(10)7(2)9(6)11-3/h4-5H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHZFZZHPGFUBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Development

Established and Investigated Synthetic Routes for Substituted Anilines

The synthesis of substituted anilines can be approached through several strategic disconnections. For 3-Methoxy-2,4-dimethylaniline, the primary retrosynthetic analyses suggest three main avenues: the formation of the C-N bond at a late stage, the modification of a pre-existing aniline (B41778) scaffold, or the construction of the aromatic ring with the desired functionalities in place. The following sections explore these strategies in detail.

Alkylation Strategies (e.g., Alkylation of Aniline Derivatives)

Alkylation reactions represent a fundamental approach to introducing alkyl groups onto an aromatic ring. In the context of synthesizing this compound, a plausible, though challenging, strategy would involve the direct C-alkylation of a suitably substituted aniline or anisole precursor.

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds on aromatic rings. Theoretically, a precursor such as 3-methoxyaniline could be subjected to methylation. However, the amino group is a strong activating group and also a Lewis base, which can lead to several complications. The amino group can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution. Furthermore, the strong activation by both the amino and methoxy (B1213986) groups can lead to poor regioselectivity and over-alkylation, yielding a mixture of products. A workaround involves the protection of the amino group as an amide, which is less basic and a weaker activating group, allowing for better control of the reaction.

A more controlled approach would be the alkylation of a precursor that already contains some of the required substituents. For instance, the Friedel-Crafts alkylation of 2,4-dimethylanisole could be envisioned. However, directing the incoming electrophile to the desired 3-position would be challenging due to the directing effects of the existing methyl and methoxy groups.

A novel and highly regioselective Friedel-Crafts alkylation has been reported for the synthesis of para-alkyl 3,5-dimethoxyanilines from the reaction of aldehydes with 3,5-dimethoxyaniline in the presence of trifluoroacetic acid and triethylsilane as a reducing agent. While this specific example leads to a different substitution pattern, it highlights the potential for developing highly regioselective alkylation methods for electron-rich anilines.

| Alkylation Strategy | Starting Material | Reagents | Potential Products | Challenges |

| Friedel-Crafts Alkylation | 3-Methoxyaniline | CH₃X / Lewis Acid | Mixture of methylated anilines | Catalyst deactivation, over-alkylation, poor regioselectivity |

| Friedel-Crafts Alkylation | Acetanilide of 3-Methoxyaniline | CH₃X / Lewis Acid | Regioisomeric methylated acetanilides | Requires protection/deprotection steps |

| Reductive Alkylation | 3,5-Dimethoxyaniline | Aldehyde, TFA, Et₃SiH | 4-Alkyl-3,5-dimethoxyaniline | Not directly applicable for target molecule |

Reduction of Nitro Aromatic Precursors (e.g., Catalytic Hydrogenation)

The reduction of a nitro group to an amine is one of the most reliable and widely used methods for the synthesis of anilines. This strategy involves the nitration of an appropriately substituted aromatic precursor, followed by the reduction of the nitro group. For the synthesis of this compound, the key intermediate would be 1-methoxy-2,4-dimethyl-3-nitrobenzene .

The synthesis of this nitroaromatic precursor can be achieved through the nitration of 2,4-dimethylanisole. The directing effects of the methoxy and two methyl groups would need to be carefully considered to achieve the desired regioselectivity for nitration at the 3-position.

Once the nitroaromatic precursor is obtained, its reduction to the corresponding aniline can be accomplished using various methods. Catalytic hydrogenation is a common and efficient method, typically employing catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The reaction is usually carried out under a hydrogen atmosphere in a suitable solvent like ethanol or methanol. This method is often high-yielding and produces clean products.

A study on the liquid-phase catalytic hydrogenation of a dimethyl-nitrobenzene to a dimethyl-aniline was carried out in ethanol using 5% Pd/C as a catalyst. The effects of hydrogen partial pressure (400–1000 kPa), reaction temperature (343–403 K), catalyst loading (5–15 g/lit ), and substrate concentration (0.12–0.75 mol/lit) on the reaction rate were investigated, demonstrating that the reaction conditions can be optimized to achieve high conversions.

Other reducing agents can also be employed, such as metals in acidic media (e.g., Fe/HCl, Sn/HCl, Zn/HCl) or transfer hydrogenation using reagents like hydrazine hydrate in the presence of a catalyst.

| Reduction Method | Catalyst/Reagent | Solvent | Temperature | Pressure | Yield |

| Catalytic Hydrogenation | Pd/C | Ethanol | 343–403 K | 400–1000 kPa | Generally High |

| Catalytic Hydrogenation | Raney Nickel | Methanol | Room Temp. - 50°C | 1-5 atm H₂ | Good to Excellent |

| Metal/Acid Reduction | Fe/HCl | Water/Ethanol | Reflux | Atmospheric | Good |

| Transfer Hydrogenation | Hydrazine/Fe₂O₃ | Ethanol | Reflux | Atmospheric | High |

Nucleophilic Aromatic Substitution (NAS) Approaches on Halogenated Precursors

Nucleophilic aromatic substitution (SNAr) provides a powerful method for introducing an amino group onto an aromatic ring by displacing a leaving group, typically a halogen. For the synthesis of this compound, this approach would involve a precursor such as a 3-halo-2,4-dimethylanisole, where the halogen is in a position activated towards nucleophilic attack.

The SNAr mechanism generally requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. In the case of a 3-halo-2,4-dimethylanisole, the methoxy and methyl groups are electron-donating, which would disfavor a classical SNAr reaction.

However, nucleophilic aromatic substitution can also proceed under different conditions, such as those involving strong bases like sodium amide (NaNH₂) in liquid ammonia, which can proceed through a benzyne intermediate. This approach is less dependent on the electronic nature of the substituents already on the ring.

The mechanism of nucleophilic aromatic substitution is highly dependent on the substrate and reaction conditions.

Addition-Elimination (SNAr) Mechanism: This is the most common mechanism for activated aryl halides. It involves the initial attack of the nucleophile on the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily broken in this step. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. The rate of this reaction is highly dependent on the ability of the substituents on the ring to stabilize the negative charge of the Meisenheimer complex.

Elimination-Addition (Benzyne) Mechanism: This mechanism is favored for unactivated aryl halides under strongly basic conditions. It proceeds through a highly reactive benzyne intermediate, which is formed by the elimination of a proton and the leaving group from adjacent positions. The nucleophile then adds to the benzyne in a second step. This mechanism can sometimes lead to a mixture of regioisomeric products, as the nucleophile can attack either carbon of the triple bond.

For a precursor like 3-chloro-2,4-dimethylanisole, the lack of strong electron-withdrawing groups makes the classical SNAr mechanism unlikely under mild conditions. A benzyne-mediated pathway using a very strong base would be a more plausible, albeit potentially less regioselective, approach.

Direct Amination Methodologies (Extrapolated from Related Xylidines)

Direct C-H amination is a highly desirable transformation as it offers a more atom-economical route to anilines by avoiding the need for pre-functionalized starting materials. While direct amination of an unactivated C-H bond on an anisole ring is challenging, methods have been developed for related compounds that can be considered for extrapolation.

A patented method describes the preparation of 2,4-dimethylaniline by the direct amination of m-xylene. This process utilizes a soluble vanadium salt as a catalyst and hydroxylamine hydrochloride as the amino source in an acetic acid-water medium. The reaction proceeds under relatively mild conditions (refluxing at 50-90 °C) and is reported to have high yield and selectivity.

Extrapolating this methodology to 2,4-dimethylanisole as a substrate for the synthesis of this compound is a speculative but intriguing possibility. The electronic and steric effects of the methoxy group compared to a methyl group would need to be considered, as they could influence the reactivity and regioselectivity of the amination reaction.

| Direct Amination of m-Xylene | |

| Substrate | m-Xylene |

| Amino Source | Hydroxylamine hydrochloride |

| Catalyst | Soluble vanadium salt (e.g., ammonium metavanadate) |

| Solvent | Acetic acid-water |

| Temperature | 50-90 °C |

| Yield | High |

Optimization of Synthetic Pathways and Process Chemistry

The optimization of any synthetic route is crucial for its practical application, aiming to maximize yield, minimize waste, and ensure a safe and cost-effective process. For the synthesis of substituted anilines, several factors can be fine-tuned.

In the case of catalytic hydrogenation of nitroaromatics , key parameters for optimization include:

Catalyst Selection and Loading: Different catalysts (e.g., Pd/C, Pt/C, Raney Ni) exhibit varying activities and selectivities. The catalyst loading is also a critical factor, with higher loadings generally leading to faster reactions but also increasing costs.

Hydrogen Pressure: Higher hydrogen pressures can increase the reaction rate but require specialized high-pressure equipment.

Temperature: Increasing the temperature generally accelerates the reaction, but can also lead to side reactions or catalyst deactivation.

Solvent: The choice of solvent can affect the solubility of the reactants and the catalyst's activity.

Agitation: In heterogeneous catalysis, efficient stirring is essential to ensure good mass transfer between the gas, liquid, and solid phases.

Continuous flow hydrogenation offers several advantages over batch processes, including improved heat and mass transfer, enhanced safety, and the potential for easier scale-up and automation. Studies on the continuous-flow hydrogenation of nitrobenzene have shown that optimizing parameters such as temperature and flow rate can lead to complete conversion with short residence times.

For nucleophilic aromatic substitution reactions , optimization would focus on:

Choice of Nucleophile and Base: The nature of the nitrogen source (e.g., ammonia, an amide salt) and the base used are critical.

Solvent: Polar aprotic solvents like DMSO or DMF often facilitate SNAr reactions.

Temperature: Higher temperatures are often required to overcome the activation energy of the reaction, especially for less activated substrates.

The development of a robust and optimized synthetic route to this compound would likely involve a comparative study of the most promising pathways, followed by a systematic optimization of the reaction conditions for the chosen route to ensure its efficiency, scalability, and economic viability.

Investigation of Catalytic Systems and Reaction Conditions

The synthesis of substituted anilines, such as this compound, typically involves the reduction of a corresponding nitroaromatic precursor (in this case, 1-methoxy-2,4-dimethyl-3-nitrobenzene). The choice of catalyst and reaction conditions is paramount to achieving high yield and selectivity.

A prevalent method for this transformation is catalytic hydrogenation. Palladium on carbon (Pd/C) is a widely used and effective catalyst for the reduction of nitro groups. For the synthesis of the related compound 3-methoxy-2-methylaniline, a 5% Pd/C catalyst is used in an ethanol solvent under a hydrogen atmosphere at room temperature. chemicalbook.com This reaction generally proceeds to completion within a few hours, offering a quantitative yield. chemicalbook.com

Alternative catalytic systems have been developed to avoid the hazards associated with high-pressure hydrogen gas. For the synthesis of 3,4-dimethylaniline, a water-soluble salicylaldehyde Schiff base palladium complex has been utilized. google.com This system facilitates the catalytic hydrogenation and dechlorination of a precursor at normal atmospheric pressure in an alkaline aqueous solution, which can be a safer and more environmentally friendly approach. google.com Other catalysts reported for the reduction of nitro compounds to form anilines include Raney Nickel and tin(II) chloride dihydrate. google.comchemicalbook.com For instance, the synthesis of 4-methoxy-2,6-dimethyl-aniline can be achieved by refluxing the nitro precursor with tin(II) chloride dihydrate in ethanol. chemicalbook.com

The table below summarizes various catalytic systems and conditions used for the synthesis of analogous aniline compounds.

| Catalyst System | Precursor Compound | Solvent | Conditions | Yield | Reference |

| 5% Palladium on Carbon | 2-methyl-3-nitroanisole | Ethanol | H₂ atmosphere, Room Temp, 3 hrs | Quantitative | chemicalbook.com |

| Water-soluble Schiff base palladium complex | 3-chloromethyl-4-methyl nitrobenzene | Alkaline aqueous solution | H₂ atmosphere, 60-100 °C, 5-15 hrs | >95% | google.com |

| Tin(II) chloride dihydrate | 5-methoxy-1,3-dimethyl-2-nitro-benzene | Ethanol | Reflux, overnight | - | chemicalbook.com |

| Ammonium meta-vanadate | m-xylene | Acetic acid-water | Reflux, 4-6 hrs | 47.23% | google.com |

Efficiency and Scalability Considerations in Chemical Production

When transitioning from laboratory-scale synthesis to large-scale chemical production, efficiency and scalability are critical factors. The choice of synthetic route and reaction conditions directly impacts the economic viability, safety, and environmental footprint of the process.

High-pressure hydrogenation, while effective, poses significant safety risks on an industrial scale, making atmospheric pressure systems preferable. google.com The use of a water-soluble palladium complex for the synthesis of 3,4-dimethylaniline offers a significant advantage in this regard, as it operates at normal pressure. google.com Furthermore, a key aspect of this process is the recyclability of the catalyst. After the reaction, the aqueous phase containing the palladium complex can be separated from the organic product phase and reused in subsequent batches with constant catalytic activity, which significantly reduces costs and waste. google.com

The efficiency of a reaction is often measured by its yield and purity. For the Pd/C-catalyzed reduction of 2-methyl-3-nitroanisole, a quantitative yield was achieved on a laboratory scale. chemicalbook.com Similarly, the synthesis of 3,4-dimethylaniline using the water-soluble palladium catalyst reports yields and purity both greater than 95%. google.com

Process optimization also involves minimizing reaction times and simplifying workup procedures. The direct amination of m-xylene using a vanadium catalyst, for example, requires a reaction time of 4 to 6 hours followed by neutralization and distillation to isolate the product. google.com While offering a more direct route, the yield is considerably lower than nitro-reduction methods. google.com Careful consideration of factors such as raw material cost, catalyst longevity, operational safety, and waste management is essential for developing an efficient and scalable process for producing this compound.

Advanced Purification Techniques (e.g., Recrystallization, Column Chromatography)

The final purity of a synthesized chemical compound is crucial, necessitating effective purification techniques. For substituted anilines, a combination of methods is often employed to remove unreacted starting materials, catalysts, and byproducts.

Following the catalytic reduction of a nitroaromatic precursor, the first step is typically the removal of the solid catalyst by filtration. In the synthesis of 3-methoxy-2-methylaniline, the reaction mixture is filtered through diatomaceous earth to separate the palladium-carbon catalyst. chemicalbook.com The filtrate is then concentrated under vacuum to yield the crude product as an oil. chemicalbook.com

Column Chromatography is a powerful technique for purifying organic compounds. For aniline derivatives, silica gel is a common stationary phase. The choice of eluent (mobile phase) is critical for achieving good separation.

For the purification of 4-methoxy-2,6-dimethylaniline, silica gel column chromatography is used with dichloromethane as the eluent. chemicalbook.com

In another instance for the same compound, a solvent system of hexane/ethyl acetate (2/1) was employed. chemicalbook.com The effectiveness of the separation is often monitored by thin-layer chromatography (TLC). researchgate.net For amines, which are basic, it is sometimes necessary to neutralize the slightly acidic silica gel by adding a small amount of a tertiary amine like triethylamine to the eluent to prevent the product from sticking to the column. researchgate.net

Recrystallization is an effective method for purifying solid compounds. Crude 3,4-dimethylaniline, which is a solid at room temperature, can be recrystallized from hot 95% ethanol to obtain a product with a purity greater than 99%. google.com The general principle involves dissolving the crude solid in a minimum amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. The desired compound crystallizes out, leaving impurities behind in the solvent. For basic compounds like amines, organic acids such as acetic acid or their mixtures with other solvents can sometimes be used for recrystallization. researchgate.net

The table below outlines purification techniques used for related aniline compounds.

| Compound | Initial Workup | Purification Method | Details | Reference |

| 3-methoxy-2-methylaniline | Filtration through diatomaceous earth, vacuum concentration | - | Product obtained as an oil | chemicalbook.com |

| 4-methoxy-2,6-dimethylaniline | Filtration, extraction with dichloromethane, vacuum concentration | Silica Gel Column Chromatography | Eluent: Dichloromethane or Hexane/Ethyl Acetate | chemicalbook.com |

| 3,4-dimethylaniline | Liquid-phase separation | Recrystallization | Solvent: Ethyl alcohol | google.com |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a detailed map of the chemical environment and connectivity can be constructed.

The key proton signals can be predicted as follows:

Aromatic Protons (Ar-H): The benzene (B151609) ring has two protons. The proton at the C5 position is ortho to the electron-donating amino group and meta to the methoxy (B1213986) and C4-methyl groups. The proton at the C6 position is ortho to the amino group and meta to the C2-methyl group. The powerful electron-donating effect of the amino group will shield these protons, shifting them upfield (to a lower ppm value) compared to benzene (7.34 ppm). They are expected to appear as distinct signals in the aromatic region, likely between 6.0 and 7.0 ppm.

Amine Protons (-NH₂): The protons of the primary amine group typically appear as a broad singlet. Its chemical shift is highly variable and depends on solvent, concentration, and temperature, but it is generally expected in the range of 3.0-5.0 ppm.

Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and will appear as a sharp singlet, typically in the range of 3.7-3.9 ppm.

Methyl Protons (-CH₃): The two methyl groups are in different environments. The C2-methyl group is ortho to the amine and meta to the methoxy group. The C4-methyl group is para to the amine and ortho to the methoxy group. Both will appear as singlets, likely in the range of 2.0-2.5 ppm, with slightly different chemical shifts due to their distinct positions on the aromatic ring.

Table 1: Predicted ¹H NMR Spectral Data for 3-Methoxy-2,4-dimethylaniline

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Ar-H (C5-H) | ~6.5 - 6.8 | Singlet / Doublet | 1H |

| Ar-H (C6-H) | ~6.8 - 7.0 | Singlet / Doublet | 1H |

| -NH₂ | ~3.5 - 4.5 (broad) | Singlet (broad) | 2H |

| -OCH₃ | ~3.8 | Singlet | 3H |

| Ar-CH₃ (at C2) | ~2.1 | Singlet | 3H |

| Ar-CH₃ (at C4) | ~2.2 | Singlet | 3H |

Similarly, a predictive analysis for the ¹³C NMR spectrum can be performed. The molecule has nine unique carbon atoms, and their chemical shifts are influenced by the attached substituents. The electron-donating amino and methoxy groups will cause significant shielding (upfield shifts) of the ortho and para carbons relative to their positions.

The expected ¹³C NMR signals are:

Aromatic Carbons (C-Ar):

C1 (-NH₂): The carbon atom bonded to the amino group is expected to be significantly shielded, appearing around 140-145 ppm.

C3 (-OCH₃): The carbon attached to the methoxy group will be shifted downfield due to the electronegativity of the oxygen atom, expected around 150-155 ppm.

C2 & C4 (-CH₃): The carbons bearing the methyl groups will have their shifts influenced by all adjacent substituents.

C5 & C6 (-H): These carbons will be shielded by the powerful activating groups on the ring.

Alkyl Carbons:

-OCH₃: The methoxy carbon is expected to appear around 55-60 ppm.

-CH₃: The two aromatic methyl carbons will appear in the upfield region, typically between 15-25 ppm, with distinct signals reflecting their different chemical environments.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 | ~142 |

| C2 | ~125 |

| C3 | ~153 |

| C4 | ~128 |

| C5 | ~115 |

| C6 | ~120 |

| -OCH₃ | ~56 |

| Ar-CH₃ (at C2) | ~18 |

| Ar-CH₃ (at C4) | ~20 |

Direct ¹⁵N NMR data for this compound is unavailable. However, valuable insights can be extrapolated from studies on substituted N,N-dimethylaniline derivatives. Research has shown that the ¹⁵N chemical shift in anilines is highly sensitive to the electronic effects of substituents on the aromatic ring. uni.luresearchgate.net

The nitrogen lone pair in aniline (B41778) derivatives participates in resonance with the phenyl ring's π-system. Electron-donating groups (EDGs) on the ring increase the electron density at the nitrogen atom, leading to increased shielding and a more negative (or less positive) ¹⁵N chemical shift. Conversely, electron-withdrawing groups decrease electron density, causing deshielding and a shift to a higher ppm value. uni.lu

In this compound, the ring is substituted with three electron-donating groups: a methoxy group and two methyl groups. These groups collectively increase the electron density of the π-system, which in turn enhances the delocalization of the nitrogen lone pair. This increased electron density around the nitrogen nucleus would be expected to cause significant shielding compared to unsubstituted aniline. Therefore, the ¹⁵N chemical shift for this compound is predicted to be at a lower frequency (more upfield) than that of aniline itself.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules, providing a unique fingerprint based on the functional groups present.

An FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. Based on the molecular structure, the following key peaks can be predicted:

N-H Stretching: The primary amine group (-NH₂) will exhibit two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl and methoxy groups will be observed as strong bands in the 2850-3000 cm⁻¹ region.

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring usually produce several sharp bands of variable intensity in the 1450-1600 cm⁻¹ range.

C-O Stretching: A strong absorption band corresponding to the asymmetric C-O-C stretching of the aryl-alkyl ether (methoxy group) is expected around 1200-1275 cm⁻¹.

C-N Stretching: The stretching vibration of the aryl C-N bond is expected to appear in the 1250-1350 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted aromatic ring will produce characteristic bands in the 700-900 cm⁻¹ region, which can help confirm the substitution pattern.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Weak-Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium-Strong |

| Aromatic C-O Stretch (asymmetric) | 1200 - 1275 | Strong |

| Aromatic C-H Bend (out-of-plane) | 700 - 900 | Strong |

Raman spectroscopy is a complementary technique to FT-IR. It detects molecular vibrations that result in a change in polarizability, whereas FT-IR detects vibrations that cause a change in dipole moment. For aniline derivatives, Raman spectroscopy is particularly useful for characterizing the vibrations of the aromatic ring and other non-polar or symmetric bonds. researchgate.netacs.org

For this compound, a Raman spectrum would be expected to show:

Strong signals for the aromatic C=C ring stretching vibrations, which are often more intense in Raman than in IR spectra.

A prominent "ring breathing" mode, a symmetric vibration of the entire benzene ring, which is a classic strong band in the Raman spectra of substituted benzenes. acs.org

Signals corresponding to C-CH₃ and C-O stretching modes.

While IR spectroscopy is highly sensitive to the polar N-H and C-O bonds, Raman spectroscopy would provide clearer data on the carbon skeleton of the molecule. The combination of both techniques would offer a more complete vibrational analysis and a more confident structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to measure the absorption of ultraviolet or visible radiation by a substance. For aromatic compounds like this compound, UV-Vis spectra typically reveal electronic transitions between molecular orbitals, primarily π → π* and n → π* transitions associated with the benzene ring and the amine and methoxy functional groups. These transitions result in characteristic absorption bands at specific wavelengths (λmax). However, based on a comprehensive review of available scientific literature, specific experimental UV-Vis absorption data for this compound has not been reported. General knowledge of similar substituted anilines suggests that absorption maxima would likely be observed in the UV region, influenced by the electronic effects of the methoxy and methyl substituents on the aromatic system.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula of a compound.

For this compound (C9H13NO), the monoisotopic mass is 151.09972 Da. uni.lu While detailed experimental fragmentation studies are not widely published, theoretical data provides insight into the expected behavior of the molecule in mass spectrometry. Predicted collision cross section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of this compound. uni.lu This data is crucial for advanced analytical techniques like ion mobility-mass spectrometry.

The following table summarizes the predicted collision cross section values for different adducts of this compound. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 152.10700 | 130.5 |

| [M+Na]+ | 174.08894 | 139.9 |

| [M-H]- | 150.09244 | 134.7 |

| [M+NH4]+ | 169.13354 | 152.1 |

| [M+K]+ | 190.06288 | 138.2 |

| [M+H-H2O]+ | 134.09698 | 125.3 |

| [M+HCOO]- | 196.09792 | 155.7 |

| [M+CH3COO]- | 210.11357 | 180.9 |

| [M]+ | 151.09917 | 131.3 |

X-ray Crystallography and Solid-State Analysis

Despite the importance of such data, a search of the scientific literature and crystallographic databases indicates that a single-crystal X-ray diffraction study has not been reported for this compound. Therefore, detailed experimental data on its crystal structure and intermolecular interactions are not available. The following sections describe the type of information that would be obtained from such an analysis.

A single-crystal X-ray diffraction (SC-XRD) experiment on a suitable crystal of this compound would determine its fundamental crystallographic parameters. This includes the crystal system (e.g., monoclinic, orthorhombic, etc.), the space group, and the dimensions of the unit cell (lattice parameters a, b, c, and angles α, β, γ). These parameters define the basic repeating unit of the crystal and its symmetry properties.

Successful SC-XRD analysis would provide a precise model of the molecular structure of this compound in the solid state. This would include accurate measurements of all bond lengths, bond angles, and torsion angles within the molecule. Such data would reveal the planarity of the aromatic ring, the conformation of the methoxy and dimethylamino substituents relative to the ring, and any steric-induced distortions. The crystal structure reveals how these individual molecules are arranged relative to one another within the unit cell.

The packing of molecules in a crystal is governed by intermolecular forces. An analysis of the crystal structure of this compound would allow for the identification of these interactions. Given its molecular structure, potential interactions could include weak C-H···π interactions, where a hydrogen atom from a methyl group or the aromatic ring interacts with the π-system of an adjacent molecule. Van der Waals forces would also play a significant role in the crystal packing. The presence of the amine group could potentially lead to N-H···π or other weak hydrogen bonds, although the primary amine is substituted. The arrangement of the aromatic rings could also lead to π-π stacking interactions if they adopt a parallel or offset orientation.

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. If the crystal structure of this compound were known, it could serve as a valuable data point in crystal engineering studies. Understanding how the methoxy and methyl substituents direct the assembly of the crystal lattice could inform the design of co-crystals or other multi-component materials with specific packing motifs or physical properties. The molecule could be used as a building block (synthon) where its functional groups are used to form predictable supramolecular assemblies.

Thermal Analysis (e.g., Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA))

A thorough search of scientific literature and chemical databases did not yield specific Thermogravimetric Analysis (TGA) or Differential Thermal Analysis (DTA) data for the compound this compound. While thermal analysis is a common technique for characterizing chemical compounds, it appears that detailed studies on the thermal decomposition and stability of this particular substituted aniline have not been published or are not readily accessible in the public domain.

Thermogravimetric analysis, in principle, would provide information on the decomposition temperature and mass loss of this compound as a function of temperature. This would reveal its thermal stability and the temperature ranges at which different decomposition steps occur. Differential thermal analysis would complement this by indicating whether the decomposition processes are exothermic or endothermic.

Although specific data for this compound is unavailable, general knowledge of similar aniline derivatives suggests that thermal decomposition would likely involve the fragmentation of the methoxy and methyl functional groups, followed by the breakdown of the aromatic ring at higher temperatures. The presence of these substituents on the aniline ring would influence its thermal stability compared to unsubstituted aniline.

Without experimental data, it is not possible to provide a detailed account or a data table of the thermal behavior of this compound. Further experimental research would be required to determine its specific thermal properties.

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. It is a popular and versatile method for predicting a wide range of molecular properties.

Geometry Optimization and Structural Refinement

A foundational step in computational analysis is geometry optimization. This process involves finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. For 3-Methoxy-2,4-dimethylaniline, this would involve calculating bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional structure. The refinement of these parameters is crucial as all other computed properties are dependent on this optimized geometry.

Prediction of Spectroscopic Parameters

DFT calculations can accurately predict various spectroscopic parameters. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for a given molecular structure. Furthermore, DFT can compute vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule. These theoretical spectra are invaluable for interpreting and assigning experimental data.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color-coded scheme to identify regions of positive and negative potential. Red-colored areas indicate electron-rich regions, which are susceptible to electrophilic attack, while blue-colored areas denote electron-poor regions, prone to nucleophilic attack. The MEP surface provides critical insights into a molecule's reactivity and intermolecular interaction sites.

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies of these orbitals and the energy gap between them are fundamental in determining a molecule's chemical reactivity and kinetic stability.

Highest Occupied Molecular Orbital (HOMO) Energy Determination

The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher reactivity towards electrophiles. Determining the energy and spatial distribution of the HOMO is essential for understanding the nucleophilic nature of a molecule.

Lowest Unoccupied Molecular Orbital (LUMO) Energy Determination

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons, indicating higher reactivity towards nucleophiles. The energy and location of the LUMO are crucial for assessing the electrophilic character of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

HOMO-LUMO Energy Gap (ΔEg) Calculation and Interpretation

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is associated with its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔEg), is a crucial parameter for assessing molecular reactivity; a smaller gap generally implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. youtube.com

In computational studies of substituted anilines, Density Functional Theory (DFT) is a commonly employed method for calculating these orbital energies. For instance, studies on methyl- and methoxy-substituted anilines using the B3LYP/6-311++G(d,p) level of theory have shown that the presence and position of these substituents significantly influence the HOMO and LUMO energies. Electron-donating groups like methyl (-CH₃) and methoxy (B1213986) (-OCH₃) tend to increase the HOMO energy level, making the molecule a better electron donor. The HOMO-LUMO gap reflects the chemical reactivity of the molecule. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and will exhibit higher chemical reactivity and lower kinetic stability. researchgate.netacs.org

While specific calculations for this compound are not extensively documented in the cited literature, data from analogous substituted anilines provide valuable insights. The combination of two electron-donating methyl groups and one methoxy group is expected to result in a relatively high HOMO energy and a small HOMO-LUMO gap, indicating a high propensity for participating in chemical reactions as an electron donor.

Table 1: Representative Frontier Orbital Energies for Substituted Anilines Note: These values are for illustrative purposes based on related compounds and may not represent the exact values for this compound.

| Compound | HOMO (eV) | LUMO (eV) | ΔEg (eV) |

|---|---|---|---|

| Aniline (B41778) | -5.5 to -6.0 | -0.5 to 0.0 | 5.0 to 6.0 |

| p-Methylaniline | -5.3 to -5.7 | -0.4 to 0.1 | 4.9 to 5.8 |

Quantum Chemical Descriptors and Reactivity Assessment

Mulliken population analysis is a computational method used to assign partial atomic charges to the atoms within a molecule, providing insight into the distribution of electron density. uni-muenchen.de This charge distribution is critical for understanding a molecule's electrostatic potential, dipole moment, and reactivity patterns. However, it is known that Mulliken charges can be highly dependent on the basis set used in the calculation. uni-muenchen.destackexchange.com

For this compound, the Mulliken charge analysis is expected to reveal significant negative charges on the nitrogen atom of the amino group and the oxygen atom of the methoxy group due to their high electronegativity. These atoms act as electron-donating centers. niscpr.res.in Conversely, the hydrogen atoms attached to nitrogen and carbon, as well as some carbon atoms, will likely exhibit positive charges. The electron-donating nature of the amino, methoxy, and methyl substituents would increase the electron density of the aromatic ring, making the ring carbon atoms, particularly those at the ortho and para positions relative to the activating groups, more negative compared to benzene (B151609). This charge distribution highlights the regions susceptible to electrophilic attack.

Table 2: Illustrative Mulliken Atomic Charges for Atoms in Related Aniline Derivatives Note: Charges are qualitative estimates based on studies of similar molecules like 3-methoxyaniline and are presented in atomic units (a.u.). researchgate.net

| Atom | Expected Charge (a.u.) |

|---|---|

| N (Amino) | -0.7 to -0.9 |

| O (Methoxy) | -0.5 to -0.7 |

| C (Aromatic, adjacent to N) | +0.2 to +0.4 |

| C (Aromatic, other) | -0.1 to -0.3 |

Global Chemical Reactivity Descriptors

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η = (E_LUMO - E_HOMO) / 2. Harder molecules have a larger HOMO-LUMO gap.

Global Softness (S): The reciprocal of hardness (S = 1/η), it indicates the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). jmaterenvironsci.com

For this compound, the presence of multiple electron-donating groups is expected to result in a low chemical hardness (and high softness) and a high chemical potential, characteristic of a reactive, nucleophilic species. benthamdirect.com

Table 3: Representative Global Reactivity Descriptors for Substituted Anilines Note: Values are based on DFT calculations for various aniline derivatives and serve as an illustration. thaiscience.info

| Descriptor | Formula | Typical Value Range (eV) | Interpretation for this compound |

|---|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO)/2 | -2.5 to -3.5 | High value indicates strong electron donating tendency. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.5 to 3.0 | Low value indicates high reactivity. |

| Global Softness (S) | 1 / η | 0.33 to 0.40 | High value indicates high reactivity. |

Identification of Electrophilic and Nucleophilic Sites

Computational methods are essential for identifying the specific sites within a molecule that are most likely to participate in electrophilic or nucleophilic attacks. The Molecular Electrostatic Potential (MEP) surface is a key tool for this purpose. The MEP map illustrates the charge distribution around the molecule, where regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, and regions of positive potential (blue) are prone to nucleophilic attack. researchgate.net

In this compound, the MEP would show pronounced negative potential around the nitrogen atom of the amino group and the oxygen atom of the methoxy group. These are the primary nucleophilic sites, with the lone pair on the nitrogen being the most available for donation to an electrophile. The aromatic ring, enriched by the three electron-donating groups, also represents a region of negative potential and is a key site for electrophilic substitution.

Conversely, the hydrogen atoms of the amino group would be regions of positive potential, making them potential sites for interaction with nucleophiles or bases. Analysis of the frontier orbitals further refines this picture: the HOMO is typically localized over the amino group and the π-system of the aromatic ring, confirming these as the primary sites for donating electrons in a reaction with an electrophile. The LUMO distribution indicates the most favorable sites for accepting electrons during a nucleophilic attack.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the conformational dynamics, thermodynamic properties, and interactions of molecules with their environment, such as a solvent or a biological receptor.

While MD simulations are a powerful tool for exploring molecular behavior, specific MD studies focusing on this compound are not prevalent in the surveyed scientific literature. Such studies could, for example, be employed to investigate its solvation structure in different solvents, analyze its conformational flexibility, or simulate its binding to a protein active site if it were being investigated as a potential drug candidate or enzyme inhibitor. The absence of such studies indicates a potential area for future computational research to better understand the dynamic behavior of this compound.

Theoretical Studies on Reaction Mechanisms

Theoretical studies, primarily using DFT, are crucial for elucidating the mechanisms of chemical reactions, including identifying transition states, intermediates, and calculating activation energies. For aniline derivatives, a major class of reactions involves electrophilic aromatic substitution. allen.in

The reaction mechanism for an electrophilic attack on this compound would be heavily influenced by the directing effects of its substituents. The amino (-NH₂), methoxy (-OCH₃), and methyl (-CH₃) groups are all activating and ortho-, para-directing. wikipedia.org Given the substitution pattern of the molecule (methoxy at C3, methyls at C2 and C4), the available positions for substitution are C1, C5, and C6. The strong activating and directing influence of the amino group at C1 dominates, making the ortho (C6) and para (C4, which is blocked) positions the most nucleophilic. The methoxy and methyl groups further activate the ring.

A computational study of, for example, bromination would likely proceed via the following steps:

Formation of the electrophile (e.g., Br⁺).

Nucleophilic attack by the electron-rich aromatic ring on the electrophile. The calculations would predict the most favorable site of attack. The C6 position is strongly activated by the adjacent amino group (ortho) and the methyl group at C2 (para). The C5 position is also activated (ortho to the C4-methyl and meta to the amino group). DFT calculations of the transition state energies for attack at each position would determine the regioselectivity.

Formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.

Deprotonation of the sigma complex by a base to restore aromaticity and yield the final product.

Theoretical calculations would provide the energy profile for the entire reaction pathway, confirming the roles of the substituents in stabilizing the intermediates and transition states, thereby controlling the reaction's rate and outcome. researchgate.net

Proton Transfer Processes and Tautomerism

Proton transfer is a fundamental chemical process that can lead to the formation of different tautomers, which are isomers that differ in the position of a proton and a double bond. For anilines, amino-imino tautomerism is a possibility, although the amino form is generally significantly more stable.

Theoretical calculations on various substituted anilines and related aromatic compounds have shown that the energy barrier for intramolecular proton transfer can be substantial. For instance, studies on salicylideneaniline derivatives, which involve intramolecular proton transfer, have been extensively modeled to understand the stability of different tautomeric forms (enol and keto). These studies often employ methods like Density Functional Theory (DFT) to calculate the potential energy surfaces for the proton transfer process. The calculations help in determining the relative stability of the tautomers and the activation energy required for the conversion.

In the case of this compound, the primary site for protonation is the amino group, forming the anilinium cation. Tautomerization would involve the migration of a proton from the nitrogen to a carbon atom of the aromatic ring, leading to an imino tautomer. Computational models would predict that the aromatic amino tautomer is overwhelmingly favored due to the preservation of the aromatic sextet, which confers significant stability. The presence of electron-donating groups, such as the methoxy and dimethyl substituents, increases the electron density on the aromatic ring and the amino group. This generally enhances the basicity of the amine but does not fundamentally alter the energetic preference for the amino tautomer over the imino form. Theoretical studies on purine tautomers, for example, have shown that while intramolecular proton transfer can occur, the relative stability of the resulting forms is a key determinant of the equilibrium. nih.govchemrxiv.org

Investigation of Rearrangement Reactions (e.g.,rsc.orgnih.gov-Methoxy Rearrangement in N-Methoxyanilines)

Rearrangement reactions represent another class of transformations that can be investigated using computational methods. A relevant example for a derivative of the title compound is the rsc.orgnih.gov-methoxy rearrangement in N-methoxyanilines. While this compound itself does not have an N-methoxy group, computational studies on N-methoxyaniline analogues provide insight into potential rearrangements if the molecule were functionalized at the nitrogen atom.

Recent computational and experimental work has explored the copper-catalyzed rsc.orgnih.gov-methoxy rearrangement of N-methoxyanilines. rsc.org Theoretical investigations, using computational approaches, have been employed to elucidate the mechanism of the C–O bond forming process. These studies have modeled the reaction coordinates for the rearrangement, identifying key intermediates and transition states. rsc.org For example, in the rearrangement of N-methoxy-ortho-toluidine, a methoxycopper(III) intermediate has been proposed based on computational results. rsc.org The calculations indicate that the electronic properties of substituents on the aniline ring can influence the feasibility and regioselectivity of such rearrangements. rsc.org For a hypothetical N-methoxy derivative of this compound, the electron-donating methyl and methoxy groups would be expected to influence the stability of intermediates and the energy barriers of the rearrangement pathways.

Elucidation of Ionic and Radical Reaction Pathways

Computational chemistry is instrumental in distinguishing between ionic and radical reaction mechanisms. For anilines, reactions can proceed through various pathways depending on the reagents and conditions.

Ionic Pathways: In many reactions, the amino group of aniline acts as a nucleophile. Computational models can map the potential energy surface for reactions involving electrophilic attack on the aromatic ring or the nitrogen atom. The positions of the methoxy and dimethyl groups on this compound strongly direct electrophilic aromatic substitution. The methoxy group is a powerful ortho-, para-director, as are the methyl groups. Computational calculations of the electron density distribution and the stability of the sigma-complex intermediates would confirm that the positions ortho and para to the activating groups are the most likely sites of electrophilic attack.

Radical Pathways: The reaction of anilines with radicals has also been the subject of theoretical investigation. For example, the reaction between aniline and the methyl radical has been studied computationally, revealing competitive pathways of hydrogen abstraction from the amino group and methyl radical addition to the aromatic ring. nih.gov Similarly, the reaction of 4-methyl aniline with hydroxyl radicals has been computationally modeled, showing that abstraction of a hydrogen atom from the amino group is a key pathway. mdpi.com For this compound, computational studies would likely show that it can react with radicals via hydrogen abstraction from the N-H bond of the amino group or via radical addition to the electron-rich aromatic ring. The relative energies of the transition states for these competing pathways could be calculated to predict the major products. Studies on related compounds like 4-Methoxy-N,N-dimethylaniline also suggest the possibility of both ionic and radical pathways in certain coupling reactions. researchgate.net

| Parameter | Description | Relevance to this compound |

| Proton Affinity | The negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. | A higher proton affinity for the amino group, influenced by the electron-donating substituents, indicates greater basicity. |

| Ionization Potential | The energy required to remove an electron from the molecule. | Lower ionization potential, due to the electron-rich nature of the substituted ring, suggests easier formation of a radical cation. |

| Bond Dissociation Energy | The energy required to break a specific bond homolytically. | The N-H bond dissociation energy is a key parameter in predicting the ease of hydrogen abstraction by radicals. |

| Activation Energy Barriers | The energy difference between the reactants and the transition state. | Calculations of activation energies help to determine the preferred reaction pathway (e.g., ionic vs. radical, ortho vs. para substitution). |

Structure-Reactivity Relationships (SRR) and Structure-Activity Relationships (SAR)

Structure-Reactivity Relationships (SRR) and Structure-Activity Relationships (SAR) seek to correlate the chemical structure of a compound with its reactivity and biological activity, respectively. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are pivotal in this area.

For substituted anilines, QSAR models have been developed to predict various properties, including toxicity and antimicrobial activity. nih.govresearchgate.netijser.in These models often use calculated molecular descriptors to establish a mathematical relationship with the observed activity.

Structure-Reactivity: The reactivity of this compound is governed by its substituents. The methoxy group and the two methyl groups are all electron-donating. This has several consequences for its reactivity:

Enhanced Nucleophilicity: The increased electron density on the amino group and the aromatic ring makes the molecule a stronger nucleophile than aniline itself.

Oxidation Potential: Electron-donating groups generally lower the oxidation potential, making the molecule more susceptible to oxidation. umn.edu

Basicity: The electron-donating groups increase the basicity of the amino group compared to unsubstituted aniline.

Structure-Activity: The biological activity of substituted anilines is also heavily influenced by their substituents.

Toxicity: QSAR studies on substituted anilines have shown that toxicity can be correlated with parameters like the Hammett sigma constant and descriptors related to hydrogen bonding capacity. nih.gov Generally, electron-donating groups are found to reduce toxicity in some contexts. nih.gov

Antimicrobial/Antioxidant Activity: The nature and position of substituents play a crucial role. For instance, in phenolic compounds, methoxy groups can enhance antioxidant activity. researchgate.net The specific substitution pattern of this compound would determine its interaction with biological targets. QSAR studies on other substituted anilides have demonstrated that molecular connectivity indices can be used to model antibacterial and antifungal activity. researchgate.net

| Structural Feature | Predicted Effect on Reactivity/Activity | Basis of Prediction |

| Methoxy Group (-OCH3) | Increases electron density on the ring (ortho, para directing), enhances nucleophilicity, potentially increases antioxidant activity. | Resonance and inductive effects; established SAR for phenolic antioxidants. researchgate.net |

| Methyl Groups (-CH3) | Increase electron density on the ring (ortho, para directing), enhance nucleophilicity, increase lipophilicity. | Inductive effects; general principles of substituent effects. |

| Amino Group (-NH2) | Primary site of basicity and nucleophilicity, site for hydrogen bonding, susceptible to oxidation and radical hydrogen abstraction. | Fundamental chemistry of the aniline functional group. nih.govnih.gov |

Chemical Reactivity and Derivatization Strategies

Fundamental Reaction Pathways

The chemical behavior of 3-Methoxy-2,4-dimethylaniline is dictated by the interplay of its constituent functional groups: a primary aromatic amine, a methoxy (B1213986) group, and two methyl groups. The electron-donating nature of these substituents, particularly the potent activating effects of the amino and methoxy groups, renders the aromatic ring highly nucleophilic and susceptible to a variety of chemical transformations.

The oxidation of this compound can proceed through several pathways, yielding a range of products depending on the oxidant and reaction conditions. The high electron density of the ring makes it prone to oxidation.

Formation of Quinones : Structurally similar compounds, such as 4-methoxy-2,6-dimethylaniline, have been shown to undergo oxidation to form the corresponding p-benzoquinone. scispace.com This process involves the loss of the methoxy group and the oxidation of the aniline (B41778) to a quinone imine, which is then hydrolyzed. scispace.com The reaction of this compound would analogously be expected to yield 2,4-dimethyl-p-benzoquinone. Early studies on the electrochemical oxidation of phenols, which proceed through a phenoxonium ion, demonstrated that these reactions form quinones in the presence of water. beilstein-journals.org

Oxidative Coupling (Azo Compounds) : A common pathway for the oxidation of primary anilines is oxidative coupling to form symmetrical azobenzenes. rsc.org This transformation can be catalyzed by various transition metal oxides, such as manganese oxide or copper-based materials, often using air or molecular oxygen as the oxidant. rsc.orgnih.govacs.org The mechanism is believed to involve the formation of an aniline radical cation, which then couples with another aniline molecule. nih.govacs.org Electrochemical methods have also been developed for the oxidative coupling of anilines to selectively produce azo compounds. acs.org

Formation of Phenazines and Quinone Imines : The oxidation of substituted anilines can lead to more complex structures. For instance, the oxidation of 3-methoxy-4-tert-butylaniline with potassium ferricyanide or silver oxide yields azobenzenes as well as various phenazines and N-aryl-p-quinone imines. rsc.org These reactions highlight the potential for both N-N and C-N coupling reactions following the initial oxidation step.

Other Oxidized Derivatives : Depending on the oxidant, other products like nitroso compounds can be formed. rsc.org Controllable oxidation of anilines using hydrogen peroxide in the presence of different bases can selectively yield azoxybenzenes or nitrobenzenes. acs.org

| Oxidation Product Type | Example Precursor | Typical Reagents/Conditions | Potential Product from this compound |

| p-Benzoquinone | 4-Methoxy-2,6-dimethylaniline scispace.com | Peroxidase/H₂O₂ scispace.com | 2,4-Dimethyl-p-benzoquinone |

| Azo Compound | Substituted Anilines rsc.orgnih.gov | Metal catalysts (e.g., MnO₂, CuCo₂O₄), O₂/Air rsc.orgnih.gov | (E)-1,2-bis(3-methoxy-2,4-dimethylphenyl)diazene |

| Azoxybenzene | Substituted Anilines acs.org | H₂O₂, Weak Base (e.g., NaF) acs.org | 2,2'-(Azoxydimethanediyl)bis(1-methoxy-3,5-dimethylbenzene) |

| Phenazine | 3-Methoxy-4-t-butylaniline rsc.org | K₃[Fe(CN)₆] or Ag₂O rsc.org | Substituted Dimethoxydimethyl-dihydrophenazine |

While the aniline moiety itself is in a reduced state, reduction reactions are highly relevant for the synthesis of this compound from corresponding nitroaromatic precursors. The catalytic reduction of nitroanilines is a standard and efficient method for preparing substituted anilines. nih.govrsc.orgresearchgate.net

This transformation is typically achieved through:

Catalytic Hydrogenation : Using hydrogen gas in the presence of a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni).

Metal-Acid Systems : Employing metals like Iron (Fe), Tin (Sn), or Zinc (Zn) in an acidic medium.

Transfer Hydrogenation : Using hydrogen donors like formic acid or hydrazine with a suitable catalyst. organic-chemistry.org

Chemical Reduction with Borohydrides : Sodium borohydride (NaBH₄) in combination with a nanocatalyst system (e.g., copper ferrite nanoparticles) can effectively reduce nitroanilines to their corresponding amino compounds in aqueous media. nih.govresearchgate.net This method is noted for its high conversion rates and efficiency. rsc.orgresearchgate.netresearchgate.net

The synthesis of this compound would thus likely start from 1-methoxy-2,4-dimethyl-3-nitrobenzene, which would be subjected to one of these reduction methods.

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the amino (-NH₂), methoxy (-OCH₃), and, to a lesser extent, the two methyl (-CH₃) groups. All four substituents are ortho, para-directors. byjus.com

Directing Effects and Reactivity : The -NH₂ group is one of the strongest activating groups, followed by -OCH₃. libretexts.org Their combined influence, along with the methyl groups, makes the molecule extremely reactive, often leading to poly-substitution and potential oxidation side-reactions. libretexts.orgyoutube.com For example, the bromination of aniline in bromine water proceeds uncontrollably to give a 2,4,6-tribromoaniline precipitate. byjus.com

Regioselectivity : The positions on the ring are C1(-NH₂), C2(-CH₃), C3(-OCH₃), and C4(-CH₃). The only available positions for substitution are C5 and C6. The powerful ortho, para-directing influence of the -NH₂ and -OCH₃ groups will strongly direct incoming electrophiles to these positions. The C6 position is ortho to the -NH₂ group and para to the -OCH₃ group, making it highly activated. The C5 position is meta to the -NH₂ group but ortho to the -OCH₃ and C4-methyl groups, also making it an activated site. The precise outcome would depend on the specific electrophile and reaction conditions.

Control of Reactivity : To control the high reactivity and prevent side reactions, the nucleophilicity of the amino group is often temporarily reduced by converting it into an amide (e.g., an acetanilide) via acylation. libretexts.org The acetyl group is less activating but still an ortho, para-director. After the desired EAS reaction, the amide can be hydrolyzed back to the amine. libretexts.org

Reactions in Acidic Media : In strongly acidic conditions, such as those used for nitration (HNO₃/H₂SO₄), the basic amino group is protonated to form the anilinium ion (-NH₃⁺). byjus.comchemistrysteps.com This group is strongly deactivating and a meta-director, which can lead to a significant amount of the meta-substituted product. byjus.comyoutube.com

The lone pair of electrons on the nitrogen atom of the primary amino group confers nucleophilic character upon this compound.

Factors Influencing Nucleophilicity : The presence of three electron-donating groups (-OCH₃, and two -CH₃) on the aromatic ring increases the electron density on the nitrogen atom through inductive and resonance effects. This makes the amine more basic and a stronger nucleophile compared to unsubstituted aniline. chemistrysteps.com However, resonance delocalization of the nitrogen lone pair into the aromatic ring makes aromatic amines generally less nucleophilic than aliphatic amines. ucalgary.ca

Typical Reactions : The nucleophilic nitrogen can attack a wide range of electrophiles. Common derivatization strategies involving the amine's nucleophilicity include:

Acylation : Reaction with acyl chlorides or anhydrides to form stable amides. This is also used as a protective strategy in EAS reactions.

Alkylation : Reaction with alkyl halides to form secondary and tertiary amines.

Reaction with Carbonyls : Condensation with aldehydes and ketones to form imines (Schiff bases).

Nucleophilic Catalysis : Substituted anilines can act as nucleophilic catalysts, for example, in the formation and exchange of hydrazone bonds. rsc.org

The oxidation of anilines can lead to dimerization. While this compound is a primary amine, insights can be drawn from the well-studied oxidative dimerization of tertiary anilines like N,N-dimethylaniline (DMA).

The anodic oxidation of DMA is known to produce N,N,N',N'-tetramethylbenzidine (TMB) through a coupling of radical cations. acs.org The process involves a one-electron oxidation of the DMA molecule to form a radical cation. Two of these radical cations then dimerize, typically via a tail-to-tail (para-position) C-C bond formation, followed by the loss of two protons to re-aromatize and form the benzidine derivative.

For a primary aniline like this compound, oxidative dimerization can follow several pathways:

C-C Coupling : Similar to DMA, oxidation can generate a radical cation. Coupling at the C6 position (para to the methoxy group) could lead to a benzidine-type dimer.

N-N Coupling : This is a more common pathway for primary anilines, leading to the formation of hydrazobenzene, which can be further oxidized to an azobenzene. acs.orgtsijournals.com

N-C Coupling : Coupling between the nitrogen of one radical cation and a ring carbon of another can lead to diphenylamine derivatives. tsijournals.com

The specific products formed are highly dependent on the reaction conditions, including the electrode material and potential in electrochemical oxidations, or the specific chemical oxidant used. tsijournals.com

| Dimerization Type | Intermediate | Coupling Mode | Example Product Class |

| Benzidine Formation | Aniline Radical Cation | C(para)-C(para) | Substituted Benzidines tsijournals.com |

| Azobenzene Formation | Aniline Radical Cation | N-N | Azobenzenes nih.govacs.org |

| Diphenylamine Formation | Aniline Radical Cation | N-C(para) | Substituted Diphenylamines tsijournals.com |

Substituted anilines can participate in various photochemical reactions, often initiated by the absorption of light to form an excited state or by participating in the formation of an electron donor-acceptor (EDA) complex. nih.gov

Electron Donor-Acceptor (EDA) Complexes : Anilines are excellent electron donors. In the presence of a suitable electron acceptor, they can form EDA complexes that absorb light (often visible light) to trigger a single electron transfer. nih.gov This generates a radical cation from the aniline, which can then undergo various subsequent reactions. For example, a visible-light-driven annulation reaction between N,N-dialkyl anilines and alkenes proceeds through the photoexcitation of an EDA complex. nih.gov

Photoinduced Alkylation : The formation of radical intermediates via photochemical pathways can be exploited for derivatization. For instance, the difluoroalkylation of anilines has been achieved using visible light with an organic photocatalyst or through the formation of an EDA complex between the aniline and the alkylating agent. acs.org

Photochemical Synthesis : Photochemistry also offers novel synthetic routes to anilines themselves. A recently developed method uses a photoredox and cobalt-based catalytic system to convert substituted cyclohexanones and amines into functionalized anilines, demonstrating a non-classical approach to C-N bond formation and aromatization. nih.gov

Synthesis of Derivatives and Analogues

The chemical reactivity of this compound is centered around the nucleophilic amino group and the activated aromatic ring. The presence of the methoxy and two methyl substituents, all of which are electron-donating groups, enhances the electron density of the benzene (B151609) ring, making it susceptible to electrophilic substitution. The primary amino group readily undergoes reactions such as condensation, alkylation, and acylation. These properties allow for a wide range of derivatization strategies to synthesize various analogues and complex molecules.

Formation of Schiff Bases

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. They are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. wikipedia.org This reaction is a common derivatization strategy for anilines, including this compound.

The synthesis is generally straightforward, often involving the mixing of the aniline and the carbonyl compound in an alcohol solvent, such as methanol or ethanol, and heating the mixture to reflux. rsc.org The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to form the imine.

The general reaction is as follows:

A general scheme for the formation of a Schiff base from this compound and an aldehyde (R-CHO).

A variety of aldehydes can be used in this reaction to produce a diverse range of Schiff bases with different electronic and steric properties.

Table 1: Examples of Aldehydes for Schiff Base Synthesis

| Aldehyde Name | R Group | Potential Schiff Base Product |

|---|---|---|

| Benzaldehyde | Phenyl | N-(phenylmethylidene)-3-methoxy-2,4-dimethylaniline |

| Salicylaldehyde | 2-Hydroxyphenyl | 2-(((3-methoxy-2,4-dimethylphenyl)imino)methyl)phenol |

| 4-Methoxybenzaldehyde | 4-Methoxyphenyl | N-(4-methoxybenzylidene)-3-methoxy-2,4-dimethylaniline |

Alkylation Reactions

The primary amino group of this compound can be alkylated to form secondary or tertiary amines. This is typically achieved by reaction with alkyl halides. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide.

For instance, reaction with an alkyl halide (R-X) can yield the N-alkylated product. If excess alkylating agent is used, the reaction can proceed to form the N,N-dialkylated tertiary amine. The industrial production of N,N-dimethylaniline often utilizes methanol as an alkylating agent in the presence of a catalyst under high temperature and pressure. reddit.com

A related reaction involves the alkylation of two equivalents of 2,4-dimethylaniline with 1,2-dibromoethane, which results in the formation of N,N′-bis(2,4-dimethylphenyl)piperazine, demonstrating the potential for forming more complex heterocyclic structures through dialkylation. pharmaguideline.com

Table 2: Alkylation Reaction Examples

| Alkylating Agent | Product Type | Example Product Name |

|---|---|---|

| Methyl Iodide (CH₃I) | Secondary/Tertiary Amine | N,2,4-trimethyl-3-methoxyaniline |